Spectral Profiling and Structural Validation of Bis(iodomethyl)dimethylsilane: A Comprehensive Technical Guide
Spectral Profiling and Structural Validation of Bis(iodomethyl)dimethylsilane: A Comprehensive Technical Guide
Executive Summary
Bis(iodomethyl)dimethylsilane (CAS: 18243-15-7) is a highly versatile organosilicon building block with the chemical formula C₄H₁₀I₂Si. Characterized by a central silicon atom flanked by two methyl groups and two highly reactive iodomethyl arms, this compound is a critical electrophile in modern drug development and organometallic chemistry. It is predominantly utilized in the synthesis of1[1] and as a structural linker for2[2].
This whitepaper provides an in-depth analysis of the spectral data (NMR, IR, and Mass Spectrometry) required to validate the structural integrity and purity of bis(iodomethyl)dimethylsilane, grounded in mechanistic causality and self-validating experimental protocols.
Physicochemical Profiling & Structural Overview
The structural validation of bis(iodomethyl)dimethylsilane relies on a multi-modal analytical approach. Because the molecule contains heavy halogens (iodine) and a metalloid core (silicon), its spectral signatures deviate significantly from standard purely organic molecules.
Workflow for the spectral validation of bis(iodomethyl)dimethylsilane.
Nuclear Magnetic Resonance (NMR) Profiling
NMR spectroscopy is the definitive method for confirming the molecular connectivity of bis(iodomethyl)dimethylsilane[2]. The presence of silicon and iodine creates unique electronic environments governed by electronegativity and spin-orbit coupling.
Mechanistic Causality of Chemical Shifts
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¹H NMR : The highly electropositive nature of silicon (electronegativity χ≈1.90 ) shields the attached methyl protons, pushing their resonance upfield near the TMS standard (~0.25 ppm). Conversely, the methylene protons (-CH₂-I) experience a competing push-pull effect: shielding from the silicon atom and deshielding from the electronegative iodine atom ( χ≈2.66 ). This results in a distinct singlet around 2.15 ppm.
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¹³C NMR & The Heavy Atom Effect : The most critical diagnostic feature of this molecule is the ¹³C resonance of the iodomethyl carbon[3]. Iodine is a massive atom with a large, polarizable electron cloud. Through a phenomenon known as the Heavy Atom Effect (specifically, spin-orbit coupling), the iodine atom induces a strong paramagnetic shielding effect on the attached carbon nucleus. Consequently, the ¹³C signal for the -CH₂-I group is pushed unusually far upfield, typically resonating in the negative ppm range (approx. -16.2 ppm). Failure to observe this extreme upfield shift indicates a loss of the iodine atoms.
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²⁹Si NMR : The silicon nucleus resonates as a single peak around 2.5 ppm, slightly deshielded relative to tetramethylsilane (TMS) due to the inductive withdrawal by the two iodomethyl groups.
Table 1: Consolidated NMR Spectral Data (in CDCl₃)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~0.25 | Singlet (s) | 6H | Si-CH₃ |
| ¹H | ~2.15 | Singlet (s) | 4H | Si-CH₂-I |
| ¹³C | ~ -3.5 | Singlet (s) | 2C | Si-CH₃ |
| ¹³C | ~ -16.2 | Singlet (s) | 2C | Si-CH₂-I |
| ²⁹Si | ~ 2.5 | Singlet (s) | 1Si | Si core |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal validation of the functional groups. The vibrational frequencies are dictated by Hooke's Law, where the mass of the atoms and the bond force constants determine the absorption wavenumber.
Mechanistic Causality of Vibrational Modes
The heavy mass of the iodine atom significantly lowers the frequency of the C-I stretching vibration, placing it deep in the fingerprint region (500–600 cm⁻¹)[4]. Meanwhile, the Si-CH₃ groups exhibit a highly diagnostic symmetric deformation (often called the "umbrella mode") at approximately 1255 cm⁻¹, which is a hallmark of dimethylsilyl moieties.
Table 2: Key IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 2950, 2900 | C-H stretch (sp³) | Medium |
| 1255 | Si-CH₃ symmetric deformation | Strong |
| 840 | Si-C stretch | Strong |
| ~550 | C-I stretch | Medium |
Mass Spectrometry (MS) & Fragmentation Pathways
Electron Ionization (EI-MS) at 70 eV provides insight into the thermodynamic stability of the molecule's bonds.
Mechanistic Causality of Fragmentation
The C-I bond is exceptionally weak (bond dissociation energy ≈234 kJ/mol). Upon ionization, the molecular ion [M]+∙ at m/z 340 is highly unstable. The dominant fragmentation pathway is the homolytic cleavage of the C-I bond, expelling an iodine radical ( I∙ ) to yield an intensely abundant [M−127]+ cation at m/z 213[5].
Furthermore, the isotopic signature of silicon ( 28 Si 92.2%, 29 Si 4.7%, 30 Si 3.1%) provides a built-in self-validating pattern. The M+2 peak will be approximately 3.4% of the base peak intensity, confirming the presence of a single silicon atom.
Table 3: Major MS Fragmentation Ions (70 eV EI)
| m/z | Ion Assignment | Relative Abundance | Mechanistic Origin |
| 340 | [M]+∙ | Low | Molecular Ion |
| 325 | [M−CH3]+ | Low-Medium | α -cleavage of methyl group |
| 213 | [M−I]+ | High (Base Peak) | Homolytic cleavage of weak C-I bond |
| 199 | [M−CH2I]+ | Medium | Loss of iodomethyl radical |
Applications in Drug Development & Organometallic Chemistry
Bis(iodomethyl)dimethylsilane is not merely a reagent; it is a structural architect in advanced molecular design.
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Silaproline (Sip) Synthesis : By reacting bis(iodomethyl)dimethylsilane with protected glycine equivalents, researchers synthesize silaproline[1]. The substitution of the γ -carbon of proline with a dimethylsilyl group drastically alters the peptide's5—increasing its octanol-water partition coefficient by 14-fold[5]. This modification enhances the resistance of therapeutic peptides to enzymatic biodegradation.
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Bis(NHC) Ligands : In organometallic catalysis, it serves as a linker to bridge two imidazole units[2]. The bulky dimethylsilyl group induces the Thorpe-Ingold effect (gem-dimethyl effect)[6]. By sterically compressing the internal bond angles, the silicon center thermodynamically and kinetically favors the bidentate chelation of the resulting carbene ligands to transition metals, preventing unwanted intermolecular polymerization.
Synthetic pathways utilizing bis(iodomethyl)dimethylsilane for drug and ligand development.
Experimental Protocols for Spectral Acquisition
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems .
Protocol A: NMR Acquisition (Self-Validating Workflow)
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Sample Preparation : Dissolve 15-20 mg of bis(iodomethyl)dimethylsilane in 0.6 mL of anhydrous CDCl₃ containing 0.03% (v/v) Tetramethylsilane (TMS). Causality: CDCl₃ provides the deuterium lock signal required to stabilize the magnetic field, while TMS acts as the internal 0 ppm reference standard[7].
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Shimming and Tuning : Insert the NMR tube into a 400 MHz (or higher) spectrometer. Perform automated gradient shimming (Z1-Z5) to ensure a highly homogeneous magnetic field.
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Self-Validation Check : Before analyzing the sample peaks, acquire a standard ¹H spectrum and verify that the residual CHCl₃ peak appears exactly at 7.26 ppm . If the peak is shifted, recalibrate the spectrum to this residual solvent line.
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Acquisition :
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¹H NMR : Run 16 scans with a relaxation delay (D1) of 1 second.
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¹³C NMR : Run 512–1024 scans with broadband proton decoupling. Critical: Ensure the spectral window extends to -30 ppm to capture the heavily shielded -CH₂-I carbon.
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Protocol B: FT-IR Acquisition (ATR Method)
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Background Scan (Self-Validation) : Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean. Run a background scan (32 scans, 4 cm⁻¹ resolution) to map and subtract atmospheric H₂O and CO₂. A flat baseline confirms instrument readiness.
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Sample Application : Apply a neat drop of the liquid bis(iodomethyl)dimethylsilane directly onto the ATR crystal. Ensure full coverage without air bubbles to maximize the evanescent wave interaction.
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Data Collection : Acquire 32 scans from 4000 cm⁻¹ to 400 cm⁻¹. Validate the spectrum by checking for the absence of a broad O-H stretch (~3300 cm⁻¹), which would indicate moisture contamination.
References
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Bis(N-heterocyclic carbene)s incorporating silicon in the ligand backbone - RSC Publishing. 2
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Bis(N-heterocyclic carbene)s incorporating silicon in the ligand backbone (Thorpe-Ingold Effect) - RSC Publishing. 6
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Sila-Substitution of the α-Amino Acid Proline - ResearchGate. 1
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Influence of Silaproline on Peptide Conformation and Bioactivity - ResearchGate. 5
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BIS(IODOMETHYL)DIMETHYLSILANE CAS:18243-15-7 - ChemBuyersGuide. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bis(N-heterocyclic carbene)s incorporating silicon in the ligand backbone - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ04276J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
